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molecular formula C8H5BrFN3 B8454740 1-(2-Bromo-5-fluorophenyl)-1H-1,2,3-triazole

1-(2-Bromo-5-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B8454740
M. Wt: 242.05 g/mol
InChI Key: DHUOUCZMKREPGE-UHFFFAOYSA-N
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Patent
US07419969B2

Procedure details

A mixture of 1-(2-bromo-5-fluorophenyl)-1H-1,2,3-triazole (0.603 g, 2.49 mmol), CuCN (0.245 g, 2.74 mmol), and 15 mL of NMP was subjected to microwave irradiation at 150° C. for 0.5 h. The brown mixture was filtered over celite and washed with dimethylfomamide. This solution was treated with 10% aqueous NH4OH (28-30% solution) and extracted with ethyl acetate. The combined organic layers were successively washed with 10% aqueous NH4OH (28-30% solution), sat. NH4Cl aq., water, brine and dried over Na2SO4. The resulting mixture was concentrated in vacuo and the residue was purified with a Biotage system on silica gel with hexanes:ethyl acetate (7:3 to 6:4) gradient as the eluent to afford the title compound as a light yellow solid (0.285 g, 61% yield): 1H NMR (400 MHz, CDCl3) δ ppm: 8.40 (1 H, d, J=1.0 Hz), 7.96 (1 H, s), 7.91 (1 H, dd, J=8.6, 5.6 Hz), 7.77 (1 H, dd, J=8.7, 2.4 Hz), 7.31-7.39 (1 H, m).
Quantity
0.603 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.245 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9]1[CH:13]=[CH:12][N:11]=[N:10]1.[C:14]([Cu])#[N:15]>CN1C(=O)CCC1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]#[N:15])=[C:3]([N:9]2[CH:13]=[CH:12][N:11]=[N:10]2)[CH:4]=1

Inputs

Step One
Name
Quantity
0.603 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)N1N=NC=C1
Name
CuCN
Quantity
0.245 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 150° C. for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The brown mixture was filtered over celite
WASH
Type
WASH
Details
washed with dimethylfomamide
ADDITION
Type
ADDITION
Details
This solution was treated with 10% aqueous NH4OH (28-30% solution)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were successively washed with 10% aqueous NH4OH (28-30% solution), sat. NH4Cl aq., water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified with a Biotage system on silica gel with hexanes:ethyl acetate (7:3 to 6:4) gradient as the eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)N1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.285 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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